N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-phenylbenzamide
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Overview
Description
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-phenylbenzamide is a complex organic compound characterized by the presence of a thiophene ring, a benzamide group, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring is then subjected to oxidation to introduce the dioxido group. The final step involves the coupling of the thiophene derivative with 2,6-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups.
Reduction: The dioxido group can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives .
Scientific Research Applications
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-methoxypropanamide
- N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-(3-hydroxy-6-methyl-4-oxo-2,3,5,6-tetrahydro-4H,4’H-2,4’-bipyran-4’-yl)acetamide
- N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Uniqueness
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-phenylbenzamide is unique due to the presence of both the dioxido-thiophene ring and the difluorobenzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H13F2NO3S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,6-difluoro-N-phenylbenzamide |
InChI |
InChI=1S/C17H13F2NO3S/c18-14-7-4-8-15(19)16(14)17(21)20(12-5-2-1-3-6-12)13-9-10-24(22,23)11-13/h1-10,13H,11H2 |
InChI Key |
VJELRYCGAKZWGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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